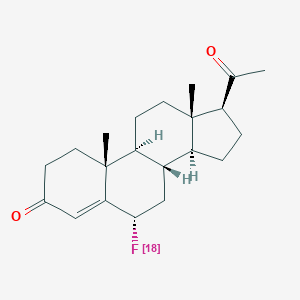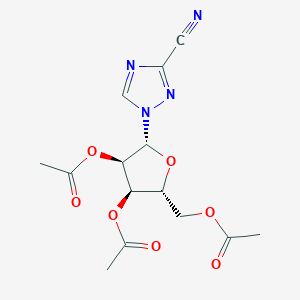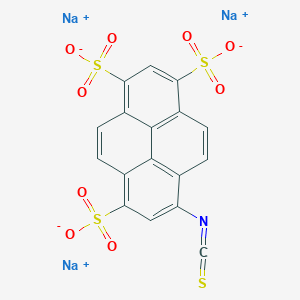
4-乙酰氨基苯磺酰胺
描述
乙酰磺胺是一种磺胺类化合物,分子式为 C8H10N2O3S。它是磺胺的衍生物,以其抗菌特性而闻名。 乙酰磺胺由于能够通过干扰细菌中的叶酸合成来抑制细菌生长,因此已被用于各种医疗和工业应用 .
科学研究应用
乙酰磺胺因其在各个领域的应用而被广泛研究:
化学: 用作合成其他磺胺衍生物的前体。
生物学: 研究其抗菌特性及其在抑制细菌叶酸合成中的作用。
医学: 用于治疗细菌感染,特别是革兰氏阳性细菌引起的感染。
工业: 用于生产染料和其他工业化学品
准备方法
合成路线和反应条件
乙酰磺胺的合成通常涉及磺胺的乙酰化。一种常见的方法是在乙酸钠等碱的存在下,使磺胺与乙酸酐反应。反应如下:
[ \text{磺胺} + \text{乙酸酐} \rightarrow \text{乙酰磺胺} + \text{乙酸} ]
工业生产方法
乙酰磺胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以最大限度地提高产率和纯度。 然后通过重结晶或其他合适的方法对产品进行纯化,以达到所需的质量 .
化学反应分析
反应类型
乙酰磺胺会发生各种化学反应,包括:
水解: 乙酰基可在酸性或碱性条件下水解,生成磺胺。
氧化: 它可以被氧化成磺酸衍生物。
取代: 芳香环可以进行亲电取代反应.
常用试剂和条件
水解: 通常涉及使用盐酸或氢氧化钠。
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
取代: 亲电取代反应通常使用溴或硝酸等试剂.
主要形成的产物
水解: 磺胺
氧化: 磺酸衍生物
取代: 各种取代芳香族化合物.
作用机制
乙酰磺胺通过作为细菌酶二氢叶酸合成酶的竞争性抑制剂来发挥其抗菌作用。这种酶对于细菌中叶酸的合成至关重要。 通过抑制这种酶,乙酰磺胺阻止细菌合成叶酸,叶酸对于细菌的生长和复制至关重要 .
相似化合物的比较
类似化合物
- 磺胺
- 磺胺嘧啶
- 磺胺噻唑
- 磺胺嘧啶
- 磺胺甲恶唑
- 磺胺酰胺
独特性
乙酰磺胺在磺胺类药物中是独特的,因为它具有乙酰基,可以水解释放活性磺胺。这种特性允许控制释放和延长抗菌活性。 此外,乙酰基可以影响化合物的溶解度和药代动力学,使其适合于特定的医疗应用 .
属性
IUPAC Name |
N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041529 | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-61-9 | |
| Record name | Acetylsulfanilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Acetylsulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-sulphamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-ACETYLSULFANILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications to 4-Acetamidobenzenesulfonamide were explored in the research, and how did they impact its activity against lipoxygenase and α-glucosidase?
A1: The research focused on synthesizing a series of N-substituted derivatives of 4-Acetamidobenzenesulfonamide. [] This involved reacting N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (itself synthesized from 4-Acetamidobenzenesulfonamide and 1-naphthylamine) with various alkyl/aralkyl halides. This resulted in the substitution of the nitrogen atom in the sulfonamide group with different alkyl or aralkyl groups. The study found that the nature of these substituents significantly influenced the inhibitory activity against lipoxygenase and α-glucosidase. For instance, compounds with specific substitutions (5e and 5j) exhibited good lipoxygenase inhibition, while another (5m) showed the most potent α-glucosidase inhibition. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the desired biological activity of 4-Acetamidobenzenesulfonamide derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















